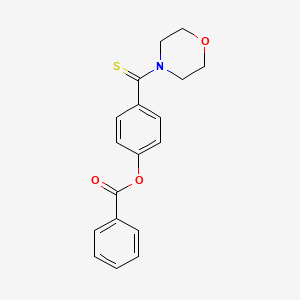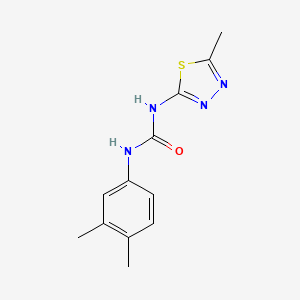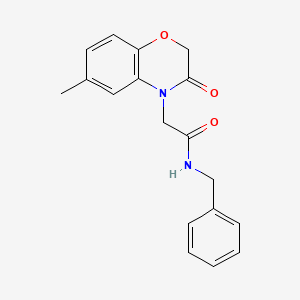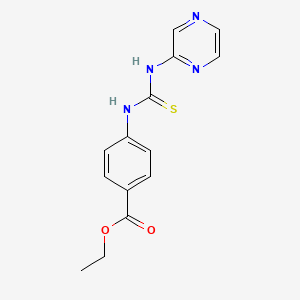![molecular formula C25H29FN4O3S B5752734 [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5752734.png)
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a fluorophenyl ethylideneamino carbamimidothioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the hexoxyphenyl and fluorophenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions may result in the formation of new functionalized derivatives with altered chemical properties.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in organic synthesis and materials science.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity against specific targets.
Industry: The compound may find use in the development of new materials, coatings, or catalysts due to its chemical properties.
作用機序
The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate involves its interaction with molecular targets and pathways within a biological system. This could include binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing bromomethyl groups.
Uniqueness
What sets [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3S/c1-3-4-5-6-15-33-21-13-11-20(12-14-21)30-23(31)16-22(24(30)32)34-25(27)29-28-17(2)18-7-9-19(26)10-8-18/h7-14,22H,3-6,15-16H2,1-2H3,(H2,27,29)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAYEZAXNKUTP-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5752674.png)

![4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE](/img/structure/B5752684.png)
![(2Z)-N-[6-(dimethylamino)hexyl]-2-hydroxyiminoacetamide;hydrochloride](/img/structure/B5752694.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline](/img/structure/B5752762.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
